molecular formula C23H23N3O2 B11331940 7-(4-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11331940
M. Wt: 373.4 g/mol
InChI Key: BDMFQZRBOYKEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxyphenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylaniline to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinazolinone ring.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique quinazolinone core and the specific arrangement of its substituents, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor and its diverse applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-4-methyl-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23N3O2/c1-14-4-8-18(9-5-14)25-23-24-15(2)22-20(26-23)12-17(13-21(22)27)16-6-10-19(28-3)11-7-16/h4-11,17H,12-13H2,1-3H3,(H,24,25,26)

InChI Key

BDMFQZRBOYKEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.